molecular formula C20H21FN4O3S B4519649 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B4519649
M. Wt: 416.5 g/mol
InChI Key: KVQBMGJZYVJQTC-UHFFFAOYSA-N
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Description

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a piperidine moiety, and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the oxobutanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide lies in its combination of a benzoxazole ring, a piperidine moiety, and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-12-11-29-20(22-12)23-17(26)4-5-18(27)25-8-6-13(7-9-25)19-15-10-14(21)2-3-16(15)28-24-19/h2-3,10-11,13H,4-9H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQBMGJZYVJQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 3
Reactant of Route 3
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 4
Reactant of Route 4
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 6
Reactant of Route 6
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

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